Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-
Overview
Description
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group, a fluorotetrahydropyran moiety, and a nitro group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Fluorination: Incorporation of the fluorine atom into the tetrahydropyran ring.
Amination: Formation of the amino linkage between the benzenesulfonamide and the fluorotetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the benzene ring or the tetrahydropyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.
Fluorotetrahydropyran derivatives: Compounds with variations in the fluorotetrahydropyran moiety.
Nitrobenzene derivatives: Compounds with different functional groups attached to the nitrobenzene core.
Uniqueness
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-[(4-fluorooxan-4-yl)methylamino]-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O5S/c13-12(3-5-21-6-4-12)8-15-10-2-1-9(22(14,19)20)7-11(10)16(17)18/h1-2,7,15H,3-6,8H2,(H2,14,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACXRGIQCZDKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139735 | |
Record name | 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228875-14-6 | |
Record name | 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228875-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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